

A Technical Guide to the Solubility of Fentrazamide in Water and Organic Solvents

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Compound of Interest

Compound Name: Fentrazamide

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This technical guide provides a comprehensive overview of the solubility characteristics of **fentrazamide**, a tetrazolinone herbicide. The intended audience for this document includes researchers, scientists, and professionals in drug development and agrochemical formulation. This guide compiles quantitative solubility data, details established experimental protocols for solubility determination, and offers a visual representation of the experimental workflow.

Fentrazamide Overview

Fentrazamide (IUPAC name: 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamide) is a selective, post-emergence herbicide primarily used for controlling a variety of annual weeds in rice cultivation.^{[1][2]} Its efficacy and formulation depend significantly on its solubility in different solvent systems. Understanding its solubility profile is critical for developing stable formulations, assessing its environmental fate, and conducting toxicological studies.

Quantitative Solubility Data

Fentrazamide exhibits very low solubility in aqueous solutions and varying degrees of solubility in organic solvents.^[1] The quantitative data from available literature are summarized below.

Table 1: Solubility of **Fentrazamide** in Various Solvents at 20°C

Solvent	Temperature (°C)	pH	Solubility	Unit	Source
Pure Water	20	Not Specified	2.5	g/L	[3]
Water	20	7	2.3	mg/L	[1]
Tap Water	20	4, 7, 9	2.3	mg/L	
n-Heptane	20	Not Applicable	20	g/L	
2-Propanol	20	Not Applicable	32	g/L	
Acetone	20	Not Applicable	>250	g/L	
Xylene	20	Not Applicable	>250	g/L	
Acetonitrile	Not Specified	Not Applicable	Soluble	-	

Note: The solubility in acetonitrile is confirmed by its use as a solvent for commercially available **fentrazamide** standards, though a specific quantitative value at saturation is not provided in the search results.

Experimental Protocol for Solubility Determination

While the specific protocols used to generate the data in Table 1 are not detailed in the cited sources, a standard and reliable methodology for determining the thermodynamic equilibrium solubility of sparingly soluble compounds like **fentrazamide** is the shake-flask method. This method is widely accepted for its accuracy and reliability.

Objective: To determine the saturation concentration of **fentrazamide** in a specific solvent at a controlled temperature.

Materials and Equipment:

- **Fentrazamide** (analytical grade)
- Selected solvents (e.g., deionized water, methanol, acetone)
- Glass vials or flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
- Volumetric flasks and pipettes

Methodology:

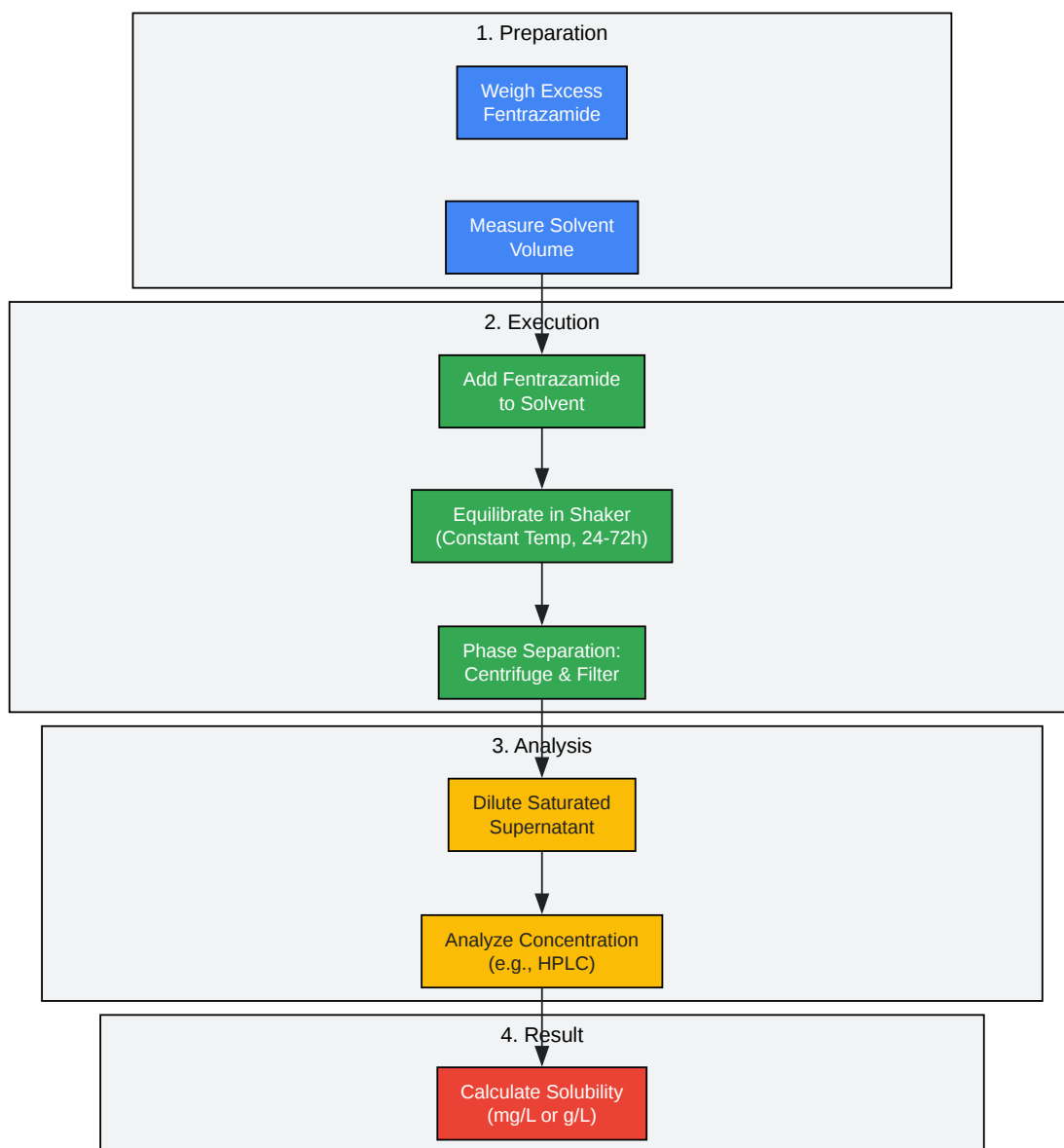
- **Preparation:** An excess amount of solid **fentrazamide** is added to a glass vial containing a known volume of the chosen solvent. The amount should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid.
- **Equilibration:** The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 20°C). The mixture is agitated for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached. Preliminary tests can be run to determine the minimum time required to achieve equilibrium.
- **Phase Separation:** After equilibration, the suspension is removed from the shaker. The undissolved **fentrazamide** is separated from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful collection of the supernatant. To ensure complete removal of solid particles, the supernatant is then filtered through a chemically inert syringe filter (e.g., 0.22 μm).
- **Quantification:** The clear, saturated filtrate is appropriately diluted with a suitable solvent. The concentration of **fentrazamide** in the diluted sample is then determined using a validated

analytical method, such as HPLC. A calibration curve prepared with known concentrations of **fentrazamide** standards is used to quantify the result.

- Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in units of milligrams per liter (mg/L) or grams per liter (g/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining **fentrazamide** solubility.



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